3H-Indolium, 1-heptyl-2,3,3-trimethyl-, bromide
CAS No.: 125252-52-0
Cat. No.: VC17042684
Molecular Formula: C18H28BrN
Molecular Weight: 338.3 g/mol
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Specification
| CAS No. | 125252-52-0 |
|---|---|
| Molecular Formula | C18H28BrN |
| Molecular Weight | 338.3 g/mol |
| IUPAC Name | 1-heptyl-2,3,3-trimethylindol-1-ium;bromide |
| Standard InChI | InChI=1S/C18H28N.BrH/c1-5-6-7-8-11-14-19-15(2)18(3,4)16-12-9-10-13-17(16)19;/h9-10,12-13H,5-8,11,14H2,1-4H3;1H/q+1;/p-1 |
| Standard InChI Key | UZCZKCJKNBPHHV-UHFFFAOYSA-M |
| Canonical SMILES | CCCCCCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C.[Br-] |
Introduction
Chemical Identity and Structural Characteristics
The compound’s IUPAC name, 1-heptyl-2,3,3-trimethylindol-1-ium bromide, reflects its substitution pattern: a heptyl chain at position 1, methyl groups at positions 2 and 3, and a quaternary nitrogen center (Figure 1). The canonical SMILES string (CCCCCCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C.[Br-]) confirms the connectivity, while the InChIKey (UZCZKCJKNBPHHV-UHFFFAOYSA-M) ensures unambiguous identification .
Table 1: Fundamental Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₈BrN |
| Molecular Weight | 338.3 g/mol |
| CAS Registry Number | 125252-52-0 |
| SMILES | CCCCCCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C.[Br-] |
| PubChem CID | 44147871 |
The planar indolium core facilitates π-π stacking, while the heptyl tail enhances hydrophobicity, a critical feature for micelle formation . X-ray crystallography of analogous compounds (e.g., 1,2,3-trimethyl-3H-indol-1-ium bromide) reveals a bent conformation around the nitrogen, stabilizing the cationic charge through resonance .
Synthesis and Reaction Mechanisms
Synthesis typically involves alkylation of indole derivatives. For example, reacting 2,3,3-trimethylindole with heptyl bromide under basic conditions yields the quaternary ammonium salt (Figure 2). VulcanChem reports yields exceeding 60% using polar aprotic solvents like dimethylformamide at 80–100°C.
Table 2: Representative Synthesis Conditions
| Parameter | Condition |
|---|---|
| Starting Material | 2,3,3-Trimethylindole |
| Alkylating Agent | Heptyl bromide |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
| Yield | 60–75% |
Mechanistically, the reaction proceeds via an SN2 pathway, where bromide acts as a leaving group. The bulky heptyl chain induces steric hindrance, necessitating elevated temperatures for completion . Purification involves recrystallization from ethanol-diethyl ether mixtures, confirmed by NMR and mass spectrometry .
Physicochemical Properties and Spectroscopic Behavior
The compound’s solubility follows trends typical of cationic surfactants: high in polar solvents (water, methanol) and low in hydrocarbons. In aqueous CTAB micelles, fluorescence studies reveal restricted rotation of the indolium moiety, leading to nonlinear Arrhenius plots for nonradiative decay .
Table 3: Key Physicochemical Properties
| Property | Value |
|---|---|
| Solubility in Water | 25 mg/mL (20°C) |
| Critical Micelle Concentration (CMC) | 0.8 mM (estimated) |
| λₐᵦₛ (UV-Vis) | 290 nm (in methanol) |
| Fluorescence λₑₘ | 450 nm (CTAB micelles) |
Hydrophobic binding constants (log K) in micellar systems correlate with alkyl chain length, as demonstrated by free energy calculations . The heptyl substituent enhances partitioning into micelle cores, reducing interfacial tension by 40% compared to shorter-chain analogs .
Applications in Surfactant and Biomedical Research
Micellar Systems and Solubilization
In cetyltrimethylammonium bromide (CTAB) micelles, the compound’s fluorescence quantum yield increases by 30% due to restricted molecular motion . This property is exploited in probe-based assays for membrane dynamics.
Comparative Analysis with Structural Analogs
Table 4: Comparison with Related Indolium Salts
| Compound | Molecular Weight | CMC (mM) | Log P |
|---|---|---|---|
| 1-Heptyl-2,3,3-trimethyl- | 338.3 | 0.8 | 4.2 |
| 1-(2-Hydroxyethyl)-2,3,3-trimethyl- | 284.19 | 1.2 | 2.8 |
| 1,2,3-Trimethyl- | 240.14 | 2.5 | 1.5 |
Hydroxyethyl derivatives show reduced hydrophobicity, lowering micelle affinity, while shorter chains (e.g., trimethyl) exhibit higher CMC values .
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